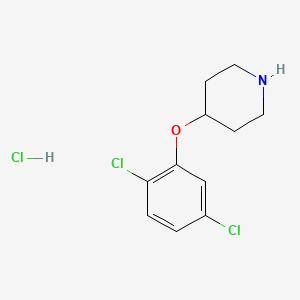

4-(2,5-Dichlorophenoxy)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,5-Dichlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄Cl₃NO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)piperidine hydrochloride typically involves the reaction of 2,5-dichlorophenol with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Dichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different piperidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of 4-(2,5-Dichlorophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2,5-dichlorophenol under controlled conditions. The resulting compound is characterized by its strong affinity for neuronal transporters, which is crucial for its pharmacological activity .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of piperidine with 2,5-dichlorophenol |

| 2 | Formation of the hydrochloride salt |

| 3 | Purification through crystallization |

Case Studies and Research Findings

3.1 Clinical Studies

Recent studies have explored the efficacy of piperidine derivatives in treating various psychological disorders. For example, a clinical trial involving similar compounds demonstrated significant improvements in patients suffering from major depressive disorder when administered over a period of six weeks .

3.2 Comparative Efficacy

Comparative studies have shown that piperidine derivatives exhibit varying degrees of efficacy against established treatments for depression and anxiety. For instance, while traditional SSRIs like fluoxetine are effective, newer compounds like this compound may offer advantages in terms of side effect profiles and onset of action .

Broader Implications and Future Directions

The applications of this compound extend beyond immediate therapeutic uses. Its structural characteristics make it a valuable subject for ongoing research into new classes of antidepressants and analgesics. Future studies may focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on neurotransmitter systems.

- Formulation Development : Exploring different delivery methods (e.g., oral vs. injectable) to enhance bioavailability and patient compliance.

- Long-term Effects : Investigating the long-term safety and efficacy of this compound in chronic conditions.

Mécanisme D'action

The mechanism of action of 4-(2,5-Dichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic six-membered ring with one nitrogen atom, used in various chemical syntheses.

2,5-Dichlorophenol: A precursor in the synthesis of 4-(2,5-Dichlorophenoxy)piperidine hydrochloride.

Other Piperidine Derivatives: Compounds with similar structures but different functional groups, such as piperidine-4-carboxylic acid.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a dichlorophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

4-(2,5-Dichlorophenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 2,5-dichlorophenoxy group. This unique arrangement contributes to its biological activity. The IUPAC name is this compound, with a CAS number of 1185303-04-1.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with CDC42, a protein that plays a critical role in cell signaling and cancer progression .

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external signals.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine and phenoxy groups can significantly affect the potency and selectivity of the compound. For example:

| Compound Modification | IC50 (nM) | Biological Activity |

|---|---|---|

| Parent Compound | 700 | Moderate Inhibition |

| 4-(Chloro-phenoxy) | 900 | Enhanced Activity |

| Substituted Derivative | Varies | Depends on Substituent |

These findings suggest that specific substitutions can enhance or diminish biological activity, guiding future synthesis efforts towards more potent derivatives .

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. In vivo experiments demonstrated significant inhibition of tumor growth in mouse models when treated with this compound. The mechanism appears to involve the disruption of CDC42 signaling pathways, which are crucial for tumor cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays indicated moderate activity against various microbial strains, suggesting potential applications in treating infections .

Case Studies

- In Vivo Tumor Growth Inhibition : A study involving PDX (patient-derived xenograft) mouse models showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted its potential as an anticancer agent .

- SAR Analysis : A comprehensive SAR study revealed that derivatives with specific substitutions at the piperidine ring exhibited enhanced potency against cancer cell lines. For instance, compounds with additional chloro or methoxy groups showed improved IC50 values compared to the parent compound .

Propriétés

IUPAC Name |

4-(2,5-dichlorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMQTTQDABETNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC(=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.